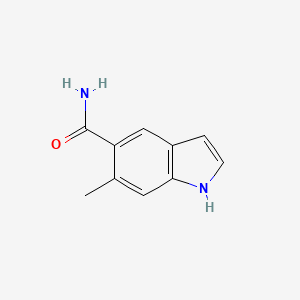

6-Methyl-1H-indole-5-carboxamide

Description

Properties

IUPAC Name |

6-methyl-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-9-7(2-3-12-9)5-8(6)10(11)13/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUONJOIEFJFKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Step 1: Ester Hydrolysis

A solution of methyl 6-methyl-1H-indole-5-carboxylate (1.0 eq) in methanol/water (1:1 v/v) is treated with NaOH (2.0 eq) at 50°C for 4 hours. Acidification with HCl yields 6-methyl-1H-indole-5-carboxylic acid. -

Step 2: Amidation via Coupling Reagents

The carboxylic acid is reacted with ammonium chloride (1.2 eq) in the presence of EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF at room temperature for 12 hours.

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 16 hours (total) |

| Purification | Column chromatography (EtOAc/hexane) |

| Purity | >95% (HPLC) |

Direct Amidation via Acid Chloride Intermediate

This route utilizes thionyl chloride to convert 6-methyl-1H-indole-5-carboxylic acid into its acid chloride, which is then treated with ammonia.

Procedure

-

Step 1: Acid Chloride Formation

6-Methyl-1H-indole-5-carboxylic acid (1.0 eq) is refluxed with thionyl chloride (3.0 eq) in anhydrous DCM for 3 hours. Excess thionyl chloride is removed under vacuum. -

Step 2: Ammonolysis

The acid chloride is dissolved in THF and added dropwise to cold aqueous NH₃ (28%). The mixture is stirred for 2 hours, and the precipitate is filtered.-

Yield : 65–70%.

-

Key Data

Coupling Reactions with Protected Amines

This method employs peptide coupling agents to directly link 6-methyl-1H-indole-5-carboxylic acid to amines.

Procedure

6-Methyl-1H-indole-5-carboxylic acid (1.0 eq) is activated with DCC (1.5 eq) and HOBt (1.5 eq) in THF. After 30 minutes, methylamine (1.2 eq) is added, and the reaction is stirred for 12 hours.

Optimization Insights

-

Temperature : Room temperature minimizes side reactions.

Multi-Step Synthesis from 6-Methylindole

This route constructs the indole core first, followed by carboxylation and amidation.

Procedure

-

Step 1: Friedel-Crafts Acylation

6-Methylindole (1.0 eq) undergoes Friedel-Crafts acylation with chloroacetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) at 0°C to 25°C. -

Step 2: Hydrolysis and Amidation

The chloroacetyl intermediate is hydrolyzed with NaOH (2.0 eq) in ethanol/water (1:1) to 6-methyl-1H-indole-5-carboxylic acid, followed by amidation as in Method 1.

Key Challenges

-

Regioselectivity : Competing acylation at position 3 requires careful control of reaction conditions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hydrolysis/Amidation | High purity; scalable | Two-step process | 70–75% |

| Acid Chloride Route | Rapid; minimal reagents | Requires SOCl₂ handling | 65–70% |

| Coupling Reactions | Versatile for N-substituted amides | Cost of coupling reagents | 60–68% |

| Multi-Step Synthesis | Builds indole core de novo | Low regioselectivity | 50–55% |

Chemical Reactions Analysis

6-Methyl-1H-indole-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block: 6-Methyl-1H-indole-5-carboxamide serves as a precursor for synthesizing more complex indole derivatives. It is utilized in the development of new compounds with potential therapeutic effects .

2. Biology:

- Antiviral and Anticancer Properties: Indole derivatives, including this compound, have been studied for their antiviral and anticancer activities. Research indicates that these compounds can inhibit specific enzymes involved in cancer progression and viral replication .

- Neuroprotective Effects: Some studies have highlighted the neuroprotective potential of indole derivatives against neurodegenerative diseases such as Alzheimer's disease. They act as multitarget-directed ligands that can inhibit multiple pathways involved in disease progression .

3. Medicine:

- Drug Development: The compound has shown promise in developing drugs targeting various diseases. Its ability to interact with biological receptors and enzymes makes it a candidate for therapeutic applications, particularly in oncology and neurology .

4. Industry:

- Synthesis of Dyes and Pigments: Beyond biological applications, this compound is also used in the industrial synthesis of dyes and pigments due to its stable chemical structure.

Case Studies

Mechanism of Action

The mechanism of action of 6-Methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties based on the evidence:

Key Observations:

- Substituent Position : The position of substituents significantly impacts reactivity and applications. For example, 5-benzyloxy substitution (as in 5-benzyloxy-1H-indole-2-carboxylic acid) introduces steric hindrance, complicating regioselective synthesis .

- Functional Groups : Carboxylic acid derivatives (e.g., 1-Methyl-1H-indole-5-carboxylic acid) are often intermediates, while nitriles (e.g., 6-Methyl-1H-indole-5-carbonitrile) serve as precursors for amides or amines in drug discovery .

- Synthetic Challenges : Cyclization reactions of substituted azidocinnamate esters (e.g., 5-hydroxy-1H-indole-2-carboxylic acid synthesis) show dependency on substituent electronic effects, with methoxy or benzyloxy groups altering regioisomer ratios .

Physicochemical Properties

- Melting Points : Methyl and methoxy substituents generally increase melting points due to enhanced crystallinity. For example, 1-Methyl-1H-indole-5-carboxylic acid melts at 221–223°C, whereas unsubstituted indole derivatives typically have lower melting points .

- Solubility : Carboxamide and carboxylic acid groups improve water solubility compared to esters or nitriles, which are more lipophilic .

Biological Activity

Antineoplastic Activity

6-Methyl-1H-indole-5-carboxamide has demonstrated significant potential as an antineoplastic agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The indole moiety, which is a key structural component of this compound, is known for its diverse pharmacological properties, including anticancer activities.

Case Study: Cytotoxicity Against Adenocarcinoma

In a comparative study of indole-derived compounds, this compound showed notable cytotoxic effects against adenocarcinoma cell lines . The results are summarized in the following table:

| Compound | IC50 (μM) against Adenocarcinoma |

|---|---|

| This compound | 11.4 |

| Control Compound 1 | 9.3 |

| Control Compound 2 | 33.9 |

These findings suggest that this compound has a potency comparable to other effective indole derivatives in targeting adenocarcinoma cells.

Antiviral Properties

Research has also explored the antiviral potential of this compound, particularly in the context of hepatitis C virus (HCV) inhibition .

HCV NS5B Polymerase Inhibition

The compound has been investigated as a potential Thumb Pocket 1 inhibitor of HCV NS5B polymerase. Structure-activity relationship studies have shown that modifications to the indole 5-carboxamide scaffold can lead to compounds with adequate cell-based HCV subgenomic replicon potency .

Anti-inflammatory Activity

Indole derivatives, including this compound, have been associated with anti-inflammatory properties . While specific data for this compound is limited, the general class of compounds has shown promise in this area.

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes, which could have implications for multiple therapeutic applications.

Kinase Inhibition

Studies have examined the compound's interactions with protein kinases and other enzymes involved in cellular signaling pathways. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.

Acetylcholinesterase (AChE) Inhibition

While not specific to this compound, related indole-isoxazole derivatives have shown AChE inhibitory activity . For instance, compound 5d exhibited an IC50 value of 29.46 ± 0.31 μM against AChE, suggesting potential applications in neurodegenerative disorders.

Antibacterial Activity

Some indole derivatives have demonstrated antibacterial properties. For example, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Future Research Directions

The biological activity of this compound warrants further investigation in several areas:

- Detailed mechanism of action studies in cancer cell lines

- Exploration of its potential as a multi-target-directed ligand for complex diseases

- Investigation of synergistic effects with established drugs

- Structure-activity relationship studies to optimize its biological activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Methyl-1H-indole-5-carboxamide, and what methodological considerations are critical?

- Answer : Synthesis typically involves condensation of 6-methylindole precursors with carboxamide-forming reagents. For example, refluxing with acetic acid and sodium acetate under controlled conditions (common in indole derivatives) ensures efficient cyclization and amidation . Key considerations include stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) and reaction duration (3–5 hours for reflux). Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of:

- HPLC : To determine purity (>98% by HPLC is typical for structurally related indoles) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at position 6, carboxamide at position 5). Compare spectral data with analogous compounds like 5-amino-1H-indole derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₀H₁₀N₂O).

Q. What are the recommended storage conditions to maintain chemical stability?

- Answer : Store in airtight, light-protected containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and incompatible materials (e.g., strong oxidizers). Stability data for similar compounds (e.g., methyl indole carboxylates) suggest degradation risks above 25°C .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly for scale-up?

- Answer :

- Catalyst screening : Test palladium or copper catalysts for coupling reactions (common in indole functionalization).

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility, while acetic acid improves cyclization .

- Temperature gradients : Gradual heating (e.g., 80°C to reflux) minimizes side reactions.

- Yield tracking : Use TLC or in-situ FTIR to monitor reaction progress.

Q. How should discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

- Answer :

- Triangulation : Cross-validate with multiple techniques (e.g., 2D NMR, X-ray crystallography for single crystals) .

- Impurity analysis : HPLC-MS to identify byproducts (e.g., incomplete amidation or methyl group oxidation).

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values for tautomers or stereoisomers .

Q. What strategies address contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Answer :

- Standardized assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Batch variability control : Use HPLC-certified batches of the compound to exclude purity effects .

- Meta-analysis : Compare data across published studies (e.g., via PubChem or DSSTox) to identify outliers .

Q. How can mechanistic studies elucidate the role of the methyl and carboxamide groups in biological activity?

- Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 6-ethyl or 5-ester derivatives) and compare bioactivity .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) to identify binding motifs.

- Isotopic labeling : Use ¹³C-methyl or ¹⁵N-carboxamide labels for metabolic tracking in vitro .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.